Prop-2-enyl 3-(5-nitro-1,3-dioxoisoindol-2-yl)propanoate
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Overview
Description
Prop-2-enyl 3-(5-nitro-1,3-dioxoisoindol-2-yl)propanoate is a synthetic organic compound that belongs to the class of nitroisoindoline derivatives. This compound is characterized by the presence of a nitro group attached to an isoindoline ring, which is further connected to a propanoate ester group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-enyl 3-(5-nitro-1,3-dioxoisoindol-2-yl)propanoate typically involves the following steps:
Formation of the Isoindoline Ring: The isoindoline ring can be synthesized through a cyclization reaction involving an aromatic amine and a suitable dicarboxylic acid derivative.
Esterification: The final step involves the esterification of the nitroisoindoline derivative with prop-2-enyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 3-(5-nitro-1,3-dioxoisoindol-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as alcohols or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of aminoisoindoline derivatives.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Prop-2-enyl 3-(5-nitro-1,3-dioxoisoindol-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Prop-2-enyl 3-(5-nitro-1,3-dioxoisoindol-2-yl)propanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The isoindoline ring may also interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Prop-2-enyl 3-(5-nitro-1,3-dioxoisoindol-2-yl)propanoate: can be compared with other nitroisoindoline derivatives such as:
Uniqueness
- The presence of the prop-2-enyl ester group in this compound provides unique reactivity and biological properties compared to other similar compounds. This structural feature may enhance its interaction with specific molecular targets, leading to distinct biological activities.
Properties
IUPAC Name |
prop-2-enyl 3-(5-nitro-1,3-dioxoisoindol-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6/c1-2-7-22-12(17)5-6-15-13(18)10-4-3-9(16(20)21)8-11(10)14(15)19/h2-4,8H,1,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPZNVSCCRUOAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CCN1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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